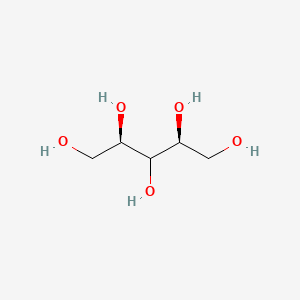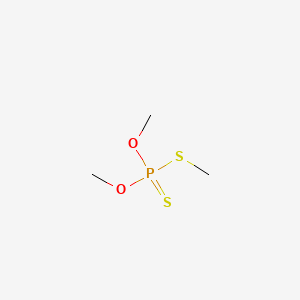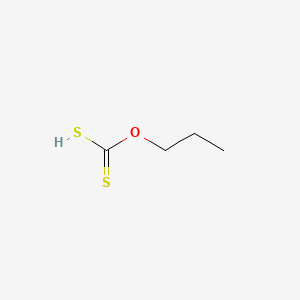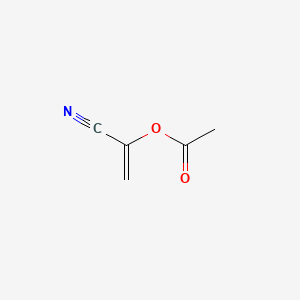
5-Hydroxypyrazine-2-carboxylic acid
Descripción general
Descripción
5-Hydroxypyrazine-2-carboxylic acid (5OH-PYCA) is a compound with the molecular formula C5H4N2O3 . It is an important intermediate in the production of tuberculostatics . It is also a metabolite of the anti-tuberculosis drug pyrazinamide .
Synthesis Analysis
5OH-PYCA can be produced microbiologically by whole-cell biotransformation of 2-cyanopyrazine . Another microbiological process is based on regiospecific biocatalytic hydroxylation of pyrazine-2-carboxylic acid with Delftia acidovorans . This process has been extensively studied and has a practical product yield of 85–88% .Molecular Structure Analysis
The molecular weight of 5OH-PYCA is 140.10 g/mol . The IUPAC name is 6-oxo-1H-pyrazine-3-carboxylic acid . The InChI code is 1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) .Chemical Reactions Analysis
The acid-base properties of 5OH-PYCA have been determined using potentiometric titration . It was found that 5OH-PYCA dissociates in two steps, with the corresponding dissociation constants pKa1=3.42 and pKa2=7.96 .Physical And Chemical Properties Analysis
5OH-PYCA is a medium weak acid . The distribution diagram of dissociated species and the buffer-strength diagram of 5OH-PYCA provide useful information about its behavior at different pH .Aplicaciones Científicas De Investigación
Antituberculous Agent Synthesis
5-Hydroxypyrazine-2-carboxylic acid: is a key intermediate in the synthesis of antituberculous agents . It serves as a building block for creating compounds that are significantly more active against Mycobacterium tuberculosis and other mycobacterial strains than current medications. This application is crucial in the fight against tuberculosis, especially with the rise of drug-resistant strains of the bacteria.
Bioconversion Processes
The compound can be produced through bioconversion processes, which involve the transformation of 2-cyanopyrazine to 5-Hydroxypyrazine-2-carboxylic acid using specific bacterial strains like Agrobacterium sp. . This method is advantageous for its regiospecificity and potential for high yield, making it a sustainable and efficient production strategy.
Immunological Research
In immunology, 5-Hydroxypyrazine-2-carboxylic acid is used for the immunological detection of pyrazinamide resistance in Mycobacterium tuberculosis . This application is significant for the early detection and management of resistant tuberculosis cases, which is vital for effective treatment and control of the disease spread.
Acid-Base Characterization Studies
The acid-base properties of 5-Hydroxypyrazine-2-carboxylic acid have been characterized to understand its behavior in different pH conditions . This information is essential for optimizing biocatalytic production processes and downstream processing, such as precipitation and purification of the compound.
Metabolite Analysis
As a metabolite of the anti-tuberculosis drug pyrazinamide (PZA), 5-Hydroxypyrazine-2-carboxylic acid is studied in the context of drug metabolism and pharmacokinetics . Understanding its metabolic pathways can help in the design of better therapeutic regimens and monitoring of treatment efficacy.
Chemical Synthesis
Although less commercially attractive due to the complexity, 5-Hydroxypyrazine-2-carboxylic acid can also be chemically synthesized . This process involves multiple steps and requires careful separation of the product from the reaction mixture, providing insights into synthetic chemistry techniques.
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Hydroxypyrazine-2-carboxylic acid is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) . .
Mode of Action
As a metabolite of PZA, it may share some of the parent compound’s interactions with its targets .
Biochemical Pathways
It’s worth noting that PZA, the parent compound, is known to interfere with the synthesis of mycolic acids, crucial components of the mycobacterial cell wall .
Pharmacokinetics
It’s known that pza, the parent compound, is well-absorbed orally and widely distributed in body fluids and tissues .
Result of Action
As a metabolite of pza, it may contribute to the overall anti-tubercular activity of the parent compound .
Action Environment
It’s known that the activity of pza, the parent compound, is ph-dependent, being most active at acidic ph .
Propiedades
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188179 | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyrazine-2-carboxylic acid | |
CAS RN |
34604-60-9 | |
| Record name | 5-Hydroxypyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYPYRAZINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxypyrazine-2-carboxylic acid formed in the human body?
A: 5-Hydroxypyrazine-2-carboxylic acid is a metabolite of 2-methylpyrazine (2-MeP), a compound found in coffee. Research indicates that after coffee consumption, approximately 26% of ingested 2-MeP is metabolized into 5-hydroxypyrazine-2-carboxylic acid and excreted in urine. []
Q2: What is the metabolic fate of other alkylpyrazines found in coffee?
A: Similar to 2-MeP, other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are also extensively metabolized into their corresponding pyrazine carboxylic acids. These metabolites are then excreted in urine. [] For instance, 2,5-dimethylpyrazine is primarily metabolized into 5-methylpyrazine-2-carboxylic acid, with a 91% recovery rate in urine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)











